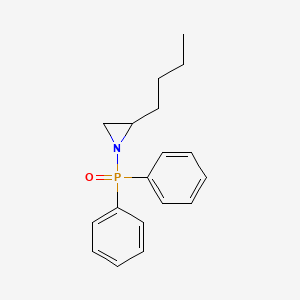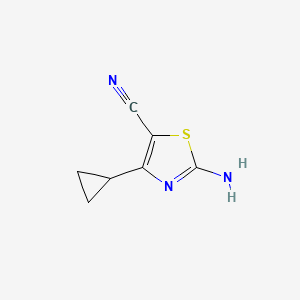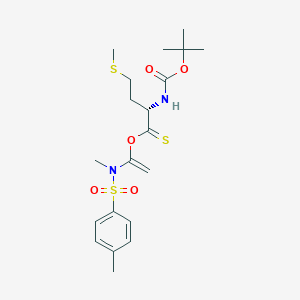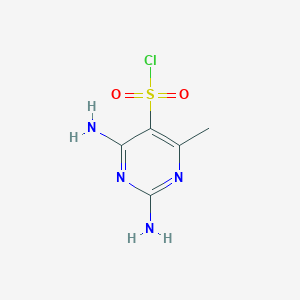
1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes
Mécanisme D'action
The mechanism of action of 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound is structurally similar but contains a pyrazole ring instead of an imidazole ring.
1-Methyl-2-propyl-1H-imidazole-5-carboxamide: This compound lacks the amino group at the 1-position.
Uniqueness: 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-amino-5-methyl-2-propylimidazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-3-4-6-11-5(2)7(8(9)13)12(6)10/h3-4,10H2,1-2H3,(H2,9,13) |
Clé InChI |
INVAIHKSEKHWSL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N1N)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)



![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)


![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)


![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)


![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
